2-Methyl-5-(3-nitrophenoxy)pyridine
Description
2-Methyl-5-(3-nitrophenoxy)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a 3-nitrophenoxy substituent at the 5-position of the pyridine ring. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-withdrawing nitro group on the phenoxy moiety and the electron-donating methyl group on the pyridine.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methyl-5-(3-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-5-6-12(8-13-9)17-11-4-2-3-10(7-11)14(15)16/h2-8H,1H3 |
InChI Key |
FTVHWKBSGKUPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The compound’s key distinguishing features are its substituents:
- 3-Nitrophenoxy group (5-position): Introduces strong electron-withdrawing effects, stabilizing the pyridine ring and directing further substitutions.
Comparisons with analogous pyridine derivatives are summarized below:
Table 1: Comparative Analysis of Pyridine Derivatives
Key Differences and Implications
Substituent Electronic Effects: The 3-nitrophenoxy group in the target compound provides stronger electron-withdrawing effects compared to the 4-chlorophenyl group in CAS: 304693-53-6 . This makes the target compound more electrophilic, favoring reactions such as nucleophilic aromatic substitution. Trifluoromethyl (CAS: 1214343-07-3) and nitro groups (CAS: 6960-10-7) both withdraw electrons, but trifluoromethyl enhances lipophilicity, which could improve membrane permeability in bioactive compounds .
Synthetic Accessibility :
- Compounds like 2-Methoxy-4-methyl-5-nitropyridine () are synthesized in high yields (95%), suggesting that analogous methods (e.g., nucleophilic substitution) could be effective for the target compound .
- The phenylethynyl-substituted derivative (CAS: 1187166-87-5, ) is synthesized via phosphorus ligand-coupling reactions, indicating alternative pathways for functionalizing pyridines .
Physical Properties :
- Melting points for pyridine derivatives vary widely. For example, 4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine melts at 66–68°C , whereas compounds with nitro groups (e.g., CAS: 6960-10-7) likely have higher melting points due to stronger intermolecular forces .
- The target compound’s calculated molecular weight (242.22 g/mol) is lower than many analogs in (e.g., 466–545 g/mol), suggesting better solubility in organic solvents .
Biological and Chemical Applications :
- N-Oxide derivatives (e.g., CAS: 304693-53-6) exhibit increased polarity, which may enhance water solubility and metabolic stability in drug design .
- Nitro-containing compounds (e.g., CAS: 6960-10-7) are often intermediates in explosives or dyes, while trifluoromethyl groups (CAS: 1214343-07-3) are common in pharmaceuticals .
Research Findings and Trends
- Electronic Tuning: The combination of methyl and nitrophenoxy groups in the target compound creates a balanced electronic profile, enabling selective reactivity in further functionalizations.
- Synthetic Challenges : Introducing bulky substituents (e.g., phenylethynyl) requires specialized catalysts, as seen in phosphorus ligand-coupling reactions () .
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